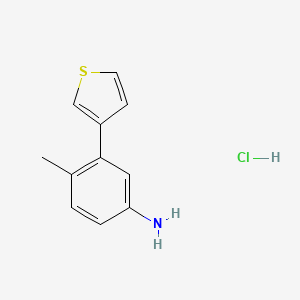![molecular formula C9H14ClNO3S B2569153 2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride CAS No. 2137782-21-7](/img/structure/B2569153.png)
2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride is a chemical compound with the molecular formula C9H13NO3S·HCl. It is known for its applications in various scientific research fields due to its unique structural properties. The compound consists of a benzenesulfonyl group attached to an ethan-1-ol moiety, with an aminomethyl group positioned on the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride typically involves the following steps:
Formation of the benzenesulfonyl intermediate: This step involves the sulfonation of benzene to introduce the sulfonyl group.
Introduction of the aminomethyl group: The aminomethyl group is introduced via a nucleophilic substitution reaction.
Attachment of the ethan-1-ol moiety: This step involves the reaction of the intermediate with an appropriate alcohol derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Sulfonation: Using sulfuric acid or other sulfonating agents.
Nucleophilic substitution: Employing reagents such as methylamine.
Purification: Techniques like recrystallization or chromatography to obtain the pure hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aminomethyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of sulfonyl ketones or aldehydes.
Reduction: Formation of sulfonyl sulfides.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the sulfonyl group can participate in covalent bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol
- **3-(Aminomethyl)benzenesulfonamide
- **2-(Aminomethyl)benzenesulfonic acid
Uniqueness
2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride is unique due to the presence of both the sulfonyl and ethan-1-ol moieties, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
Propriétés
IUPAC Name |
2-[3-(aminomethyl)phenyl]sulfonylethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S.ClH/c10-7-8-2-1-3-9(6-8)14(12,13)5-4-11;/h1-3,6,11H,4-5,7,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJNXDWBWRGRDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCO)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2,4-Difluorophenyl)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2569070.png)
![N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine](/img/structure/B2569071.png)

![2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2569075.png)


![5-(3-Chlorophenyl)-2-(4-phenylpiperazino)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2569080.png)



![ethyl 3-methyl-6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2569087.png)

![2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2569092.png)
![4-{(E)-2-CYANO-3-OXO-3-[2-(TRIFLUOROMETHYL)ANILINO]-1-PROPENYL}PHENYL 4-METHYLBENZOATE](/img/structure/B2569093.png)
